N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide
Description
The compound N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a benzooxazepine derivative featuring a 4-propylbenzenesulfonamide moiety. The sulfonamide group in this compound enhances its capacity for hydrogen bonding and interaction with biological targets, while the 4-propyl substituent introduces lipophilicity, which may influence membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-4-14-5-8-16(9-6-14)26(23,24)20-15-7-10-18-17(13-15)19(22)21(2)11-12-25-18/h5-10,13,20H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFDJSLRTPQPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structure features a benzo[f][1,4]oxazepine core, which may confer specific biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
- Molecular Formula : C23H28N2O3S
- Molecular Weight : 400.54 g/mol
- CAS Number : 922054-47-5
Structural Representation
The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Solubility | N/A |
The biological activity of this compound is largely unexplored in literature. However, sulfonamide derivatives have been shown to interact with various molecular targets such as enzymes and receptors. This interaction may modulate their activity and lead to significant biological effects.
Cardiovascular Effects
Research on related sulfonamide compounds indicates their potential impact on cardiovascular health. For instance, studies have shown that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest a possible cardiovascular regulatory role for compounds with similar structures.
Case Study: Perfusion Pressure and Coronary Resistance
A study evaluating the biological activity of benzenesulfonamide derivatives demonstrated that specific compounds could decrease perfusion pressure and coronary resistance significantly. The results indicated that these compounds might interact with calcium channels involved in blood pressure regulation (Figueroa-Valverde et al., 2023) .
Comparative Analysis with Similar Compounds
A comparative analysis of various sulfonamide derivatives indicates that structural variations can lead to diverse biological activities. For example:
| Compound Name | Biological Activity |
|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure |
| 2-hydrazinocarbonyl-benzenesulfonamide | Antimicrobial properties |
| N-(4-methyl-5-oxo...)-propylbenzenesulfonamide | Potential cardiovascular effects |
These comparisons highlight the importance of structural features in determining the biological activity of sulfonamides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound is part of a broader class of benzooxazepine sulfonamides and carboxamides. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Benzooxazepine Derivatives
*Calculated based on structural formula.
Functional and Pharmacological Implications
- Target Compound vs.
- Target Compound vs. Analog 2 (Halogenated Sulfonamide) : The 3-chloro-4-fluoro substituents in Analog 2 enhance electronegativity, improving binding affinity to electron-deficient regions in enzymes or receptors. However, the halogens may increase toxicity risks compared to the propyl group in the target compound .
- Target Compound vs. Analog 3 (Phenylsulfonyl Propanamide) : The extended propanamide chain in Analog 3 introduces conformational flexibility, which could either enhance or disrupt target engagement depending on steric constraints. The phenylsulfonyl group retains hydrogen-bonding capacity but lacks the lipophilic tail present in the target compound’s 4-propyl group .
Structural Conformation and Ring Puckering
The benzooxazepine core’s puckering conformation, as defined by Cremer and Pople’s coordinates , influences molecular geometry and binding. The 4-methyl-5-oxo substituent in the target compound likely stabilizes a specific puckered conformation, optimizing interactions with hydrophobic pockets in target proteins. In contrast, analogs with bulkier substituents (e.g., halogenated sulfonamides) may adopt distinct puckering modes, altering bioavailability .
Q & A
Q. What are the recommended synthetic pathways for N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of benzodiazepine-derived sulfonamides typically involves multi-step reactions, such as coupling benzo-fused oxazepine intermediates with substituted sulfonamides. To optimize yields, employ statistical experimental design (e.g., factorial or response surface methodologies) to identify critical parameters like temperature, solvent polarity, and catalyst loading. Quantum chemical calculations (e.g., density functional theory) can predict transition states and guide reaction optimization . For example, ICReDD’s approach integrates computational path searches with iterative experimental feedback to reduce trial-and-error inefficiencies .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment of this compound?
- Methodological Answer : Use NMR (¹H, ¹³C, DEPT) to confirm regiochemistry of the oxazepine ring and sulfonamide linkage. High-resolution mass spectrometry (HRMS) ensures molecular weight validation. For purity, employ HPLC-UV/ELSD with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). IR spectroscopy can verify functional groups like the carbonyl (C=O) in the oxazepine core . Cross-reference computational predictions (e.g., NMR chemical shifts via DFT) with experimental data to resolve ambiguities .
Q. What are the primary research applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : The compound’s sulfonamide group and benzodiazepine core suggest potential as a pharmacophore for targeting GABA receptors or protease enzymes. In materials science, its aromatic and heterocyclic structure may contribute to liquid crystal or polymer stabilization. Prioritize structure-activity relationship (SAR) studies using in silico docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) . Classify research under CRDC codes such as RDF2050112 (reaction fundamentals) or RDF206 (materials engineering) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data, such as unexpected reaction intermediates or byproducts?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways and identify metastable intermediates not detected experimentally. For example, if sulfonamide coupling yields impurities, use transition state theory to model competing pathways. Validate with LC-MS/MS to trace byproduct formation. Integrate machine learning (e.g., neural networks) to correlate computational predictions with experimental outcomes, as demonstrated in AI-driven chemical engineering frameworks .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer : Chiral separation requires HPLC with polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) . For diastereomers, optimize flash chromatography using silica gel modified with chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Monitor separations via circular dichroism (CD) or polarimetry . Pre-screen solvent systems using computational solubility parameters (e.g., Hansen solubility sphere) .
Q. How can researchers design robust kinetic studies to investigate degradation pathways under varying environmental conditions?
- Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH) with UPLC-MS to track degradation products. Apply Arrhenius kinetics to extrapolate shelf-life. For photodegradation, employ controlled UV irradiation chambers and analyze products via HRMS/MS . Statistical models (e.g., Weibull distribution) can quantify degradation rates under non-ideal conditions .
Data Contradiction and Validation
Q. How should discrepancies between computational predictions (e.g., binding affinity) and experimental bioassay results be addressed?
- Methodological Answer : Reassess force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally. Use Bayesian inference to quantify uncertainty in computational models and refine hypotheses iteratively .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
